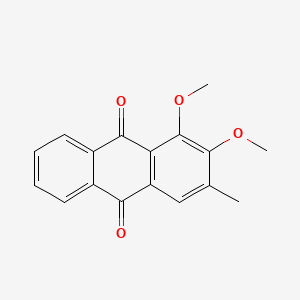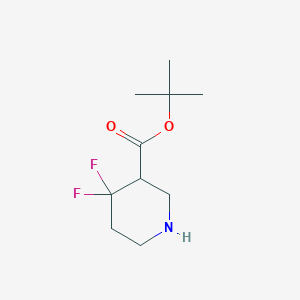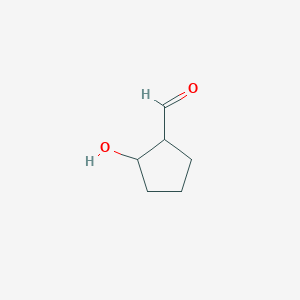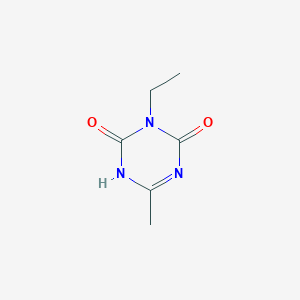
2-Bromo-5-(chloromethyl)-4-methylthiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-5-(chloromethyl)-4-methylthiazole is an organic compound with the molecular formula C6H6BrClNS It is a thiazole derivative, characterized by the presence of bromine, chlorine, and a methyl group attached to the thiazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(chloromethyl)-4-methylthiazole typically involves the bromination and chloromethylation of 4-methylthiazole. One common method includes the following steps:
Bromination: 4-Methylthiazole is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 2-position of the thiazole ring.
Chloromethylation: The brominated intermediate is then reacted with formaldehyde and hydrochloric acid to introduce the chloromethyl group at the 5-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-Bromo-5-(chloromethyl)-4-methylthiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiazolidines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex thiazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide, potassium thiocyanate, or primary amines in the presence of a base.
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products
Substitution: Products include azido, thiocyanato, or amino derivatives of the thiazole.
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
科学的研究の応用
2-Bromo-5-(chloromethyl)-4-methylthiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-Bromo-5-(chloromethyl)-4-methylthiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and chlorine atoms can enhance its binding affinity to target molecules, making it a potent inhibitor or activator.
類似化合物との比較
Similar Compounds
2-Bromo-5-chlorobenzoic acid: Another bromine and chlorine-containing compound with different functional groups.
2-Bromo-4-chlorobenzaldehyde: Similar structure but with an aldehyde group instead of a thiazole ring.
2-Bromo-5-chloronitrobenzene: Contains a nitro group, making it more reactive in certain chemical reactions.
Uniqueness
2-Bromo-5-(chloromethyl)-4-methylthiazole is unique due to the combination of the thiazole ring with bromine and chlorine substituents. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications.
特性
分子式 |
C5H5BrClNS |
|---|---|
分子量 |
226.52 g/mol |
IUPAC名 |
2-bromo-5-(chloromethyl)-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C5H5BrClNS/c1-3-4(2-7)9-5(6)8-3/h2H2,1H3 |
InChIキー |
FIAWSGZEJPFLAT-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=N1)Br)CCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Bromo-4,6-dichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13131153.png)






![3-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B13131197.png)






